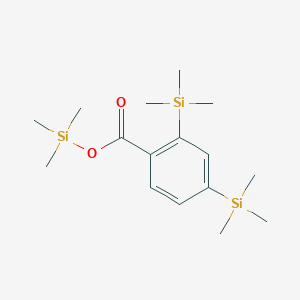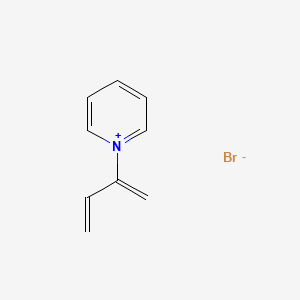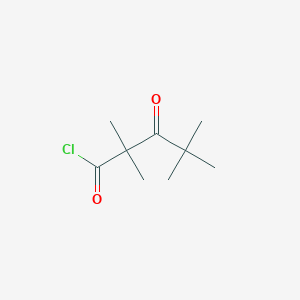![molecular formula C19H18BrNO2S B12558514 2-[(Benzenesulfonyl)methyl]-1-benzylpyridin-1-ium bromide CAS No. 145723-18-8](/img/structure/B12558514.png)
2-[(Benzenesulfonyl)methyl]-1-benzylpyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Benzenesulfonyl)methyl]-1-benzylpyridin-1-ium bromide is a chemical compound known for its unique structure and versatile applications It features a benzenesulfonyl group attached to a methyl group, which is further connected to a benzylpyridinium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzenesulfonyl)methyl]-1-benzylpyridin-1-ium bromide typically involves the reaction of methyl 2-(bromomethyl)benzoate with sodium benzenesulfinate in dry dimethylformamide at room temperature. This reaction is followed by the hydrolysis of the resulting ester with an aqueous solution of sodium.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Benzenesulfonyl)methyl]-1-benzylpyridin-1-ium bromide can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring.
Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and sulfuric acid.
Nucleophilic Substitution: Reagents such as sodium benzenesulfinate and dimethylformamide are used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted benzene derivatives, while nucleophilic substitution can produce sulfone derivatives .
Wissenschaftliche Forschungsanwendungen
2-[(Benzenesulfonyl)methyl]-1-benzylpyridin-1-ium bromide has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development and as an intermediate in the synthesis of pharmaceuticals.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or stability.
Wirkmechanismus
The mechanism of action of 2-[(Benzenesulfonyl)methyl]-1-benzylpyridin-1-ium bromide involves its ability to participate in electrophilic and nucleophilic substitution reactions. The benzenesulfonyl group acts as an electrophile, facilitating the formation of various intermediates and products. The pyridinium ion can stabilize these intermediates, enhancing the compound’s reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic Acid Derivatives: These compounds share the benzenesulfonyl group and exhibit similar reactivity in electrophilic and nucleophilic substitution reactions.
Pyridinium Salts: Compounds with a pyridinium ion exhibit similar stabilization of reaction intermediates and are used in various organic synthesis applications.
Uniqueness
2-[(Benzenesulfonyl)methyl]-1-benzylpyridin-1-ium bromide is unique due to the combination of the benzenesulfonyl group and the benzylpyridinium ion. This combination enhances its reactivity and makes it a versatile compound for various applications in organic synthesis, medicinal chemistry, and materials science .
Eigenschaften
CAS-Nummer |
145723-18-8 |
|---|---|
Molekularformel |
C19H18BrNO2S |
Molekulargewicht |
404.3 g/mol |
IUPAC-Name |
2-(benzenesulfonylmethyl)-1-benzylpyridin-1-ium;bromide |
InChI |
InChI=1S/C19H18NO2S.BrH/c21-23(22,19-12-5-2-6-13-19)16-18-11-7-8-14-20(18)15-17-9-3-1-4-10-17;/h1-14H,15-16H2;1H/q+1;/p-1 |
InChI-Schlüssel |
BPRYFACIXLNFCD-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC=C2CS(=O)(=O)C3=CC=CC=C3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-[[3-[(4-Benzoyloxy-3-methoxyphenyl)methylidene]-2-oxocyclohexylidene]methyl]-2-methoxyphenyl] benzoate](/img/structure/B12558444.png)


![3-[(Pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octane](/img/structure/B12558460.png)
![2-[2-(6-Methyl-1,3-benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one](/img/structure/B12558466.png)
![1,3,2-Benzodioxaborole, 2-[1-(4-methoxyphenyl)ethyl]-](/img/structure/B12558471.png)

![1,2-Benzenediamine, 4-[2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-](/img/structure/B12558477.png)
![1-[5-(2,4-Difluorophenyl)-1H-imidazol-2-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B12558482.png)




